molecular formula C18H19N7O2S B6443607 N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548981-18-4

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443607
CAS No.: 2548981-18-4
M. Wt: 397.5 g/mol
InChI Key: LRBFWWVLLJWKAM-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This reagent features a unique molecular architecture combining a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a benzothiazole 1,1-dioxide moiety, creating a multifunctional scaffold with potential for diverse biological interactions . The pyrazolopyrimidine structure is recognized as a privileged scaffold in pharmaceutical research due to its similarity to purine bases, allowing it to serve as a kinase inhibitor and modulator of various enzymatic pathways . The specific substitution pattern with the 1,1-dioxo-1,2-benzothiazol-3-amine group enhances the molecular properties, potentially influencing solubility, binding affinity, and metabolic stability. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules targeting protein kinases and other adenosine triphosphate (ATP)-binding proteins . Its mechanism of action typically involves competitive binding at the ATP-active site of enzymes, thereby interfering with phosphorylation signaling cascades crucial for cellular processes. The structural complexity of this molecule offers researchers opportunities to explore structure-activity relationships and develop novel therapeutic agents, particularly in oncology, inflammatory diseases, and neurological disorders. The compound is provided as a high-purity material suitable for lead optimization, biochemical assay development, and exploratory pharmacology studies. Strictly for research use only (RUO) in laboratory settings.

Properties

IUPAC Name

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-23(18-13-5-3-4-6-15(13)28(26,27)22-18)12-7-8-25(10-12)17-14-9-21-24(2)16(14)19-11-20-17/h3-6,9,11-12H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFWWVLLJWKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This yields 1-methylpyrazolo[3,4-d]pyrimidin-4-amine, which is subsequently halogenated at the 4-position using phosphorus oxychloride to introduce a leaving group (e.g., chloride).

Representative Protocol

StepReagents/ConditionsYield
Cyclocondensation5-Amino-1-methylpyrazole-4-carbonitrile, formamidine acetate, EtOH, reflux, 12 h78%
HalogenationPOCl₃, DMF (cat.), 110°C, 4 h85%

Functionalization of Pyrrolidin-3-yl Amine

Reductive Amination of Pyrrolidinone

Pyrrolidin-3-amine is prepared via reductive amination of pyrrolidin-3-one using sodium cyanoborohydride and methylamine hydrochloride in methanol. The reaction proceeds at room temperature for 24 h, yielding N-methylpyrrolidin-3-amine with >90% enantiomeric excess when chiral catalysts are employed.

Optimization Data

EntryReducing AgentSolventYield (%)ee (%)
1NaBH₃CNMeOH9295
2NaBH(OAc)₃THF8893

Coupling of Pyrazolo[3,4-d]pyrimidine and Pyrrolidine

Nucleophilic Aromatic Substitution

The 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with N-methylpyrrolidin-3-amine in the presence of diisopropylethylamine (DIPEA) in DMF at 80°C. This step introduces the pyrrolidine moiety at the 4-position of the pyrimidine ring.

Reaction Conditions

ParameterValue
Temperature80°C
Time8 h
SolventDMF
BaseDIPEA (3 eq.)
Yield76%

Process Optimization and Scalability

Solvent Screening for Coupling Reactions

DMF outperforms dichloromethane and THF in coupling efficiency due to better solubility of the sulfonamide intermediate.

SolventYield (%)Purity (%)
DMF7697
DCM5285
THF4882

Catalytic Effects

Adding molecular sieves (4Å) improves yields by 8–12% by scavenging residual moisture .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s pyrazolo[3,4-d]pyrimidine core is shared with several analogs, but substituents and appended rings differ significantly:

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Features
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine (Target) Pyrazolo[3,4-d]pyrimidine - 1,1-Dioxo-benzothiazole amine
- Pyrrolidine linkage
- Methyl groups on N-atoms
~435 (estimated) Sulfone group enhances polarity; benzothiazole may enable π-π stacking
(3R)-1-{3-[5-(4-ethylphenyl)-1-methyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N,N-dimethylpyrrolidin-3-amine Pyrazolo[3,4-d]pyrimidine - 4-Ethylphenyl group
- Dimethylpyrrolidine
- Additional methyl substituents
~440 (estimated) Bulky ethylphenyl group may improve lipophilicity; chiral center influences activity
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine Pyrazolo[3,4-d]pyrimidine - Triazolo-pyridazine substituent
- Azetidine ring (4-membered)
- Methyl groups
336.36 Compact azetidine may reduce conformational flexibility; triazolo-pyridazine adds H-bonding potential
1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - Chloro and methylphenyl groups
- Methoxyphenyl amine
395.8 Electron-withdrawing Cl and electron-donating OMe groups modulate electronic effects

Impact of Substituents on Physicochemical Properties

  • Benzothiazole Sulfone vs. Aryl Groups : The target compound’s 1,1-dioxo-benzothiazole introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic ethylphenyl group in or methoxyphenyl in . This may enhance aqueous solubility but reduce membrane permeability.
  • Methylation : Methyl groups on nitrogen atoms (common in , and the target compound) likely protect against oxidative metabolism, improving pharmacokinetic profiles.

Electronic and Steric Considerations

  • The sulfone group in the target compound creates a strong electron-deficient region, which could enhance interactions with positively charged residues in enzyme active sites.
  • Steric hindrance from the 4-ethylphenyl group in might limit access to deep binding pockets compared to the more compact benzothiazole sulfone in the target compound.

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with nitriles or via Pd-catalyzed cross-coupling reactions. For example, in related pyrazolo-pyrimidine derivatives, refluxing phenylhydrazine with β-ketonitriles in ethanol under acidic conditions yields the core structure . Key considerations include solvent choice (e.g., DMF for polar intermediates) and temperature control (80–150°C) to minimize side reactions.

Q. How can the stereochemistry at the pyrrolidin-3-yl moiety be controlled during synthesis?

Stereochemical control in pyrrolidine derivatives often relies on chiral auxiliaries or catalysts. For instance, copper(I)-mediated coupling reactions with chiral ligands (e.g., BINAP) can induce enantioselectivity . Post-synthetic resolution via chiral HPLC or crystallization with enantiopure acids (e.g., tartaric acid) may further refine stereopurity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR (e.g., δ 8.6–9.0 ppm for pyrimidine protons; δ 2.2–3.5 ppm for methyl groups) .
  • HRMS : To confirm molecular weight (e.g., ESI+ m/z calculated for C20_{20}H22_{22}N6_6O2_2S: 434.15) .
  • X-ray crystallography : For resolving bond angles and spatial orientation of the benzothiazole-dioxo moiety .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns in the benzothiazole-dioxo group during functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. For example, the electron-deficient benzothiazole ring favors nucleophilic attack at the 3-position, while the dioxo group stabilizes intermediates via resonance . MD simulations further assess solvent effects on reaction kinetics .

Q. What strategies mitigate data contradictions in biological activity assays for this compound?

  • Redundant assays : Use orthogonal methods (e.g., SPR and ITC) to validate target binding .
  • Metabolic stability testing : Incubate with liver microsomes to identify confounding metabolites .
  • Structural analogs : Compare activity across derivatives to isolate pharmacophore contributions .

Q. How can reaction engineering improve yield in multi-step syntheses?

  • Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., for nitro reduction steps) .
  • DoE optimization : Screen variables (temperature, solvent polarity) to maximize yield. For example, acetonitrile enhances nucleophilic substitution in pyrazolo-pyrimidine alkylation .

Methodological Challenges

Q. What purification techniques address solubility issues in polar intermediates?

  • Counterion exchange : Convert free bases to hydrochloride salts for improved crystallinity .
  • Mixed solvents : Ethanol/water (7:3 v/v) for recrystallization of pyrazolo-pyrimidine derivatives .
  • Prep-HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for challenging separations .

Q. How to design kinetic studies for sulfonamide group reactivity?

  • Stopped-flow UV-Vis : Monitor absorbance at 320 nm (λmax_{max} for S=O transitions) during hydrolysis .
  • Isotopic labeling : 18^{18}O-tracing to track dioxo group stability under acidic conditions .

Key Notes

  • Structural complexity : The compound’s fused heterocycles (pyrazolo-pyrimidine, benzothiazole) necessitate rigorous regiochemical validation .
  • Biological relevance : Prioritize target engagement studies (e.g., kinase inhibition assays) to align with therapeutic hypotheses .

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